molecular formula C19H25NO3 B10978243 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 590376-92-4

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10978243
CAS No.: 590376-92-4
M. Wt: 315.4 g/mol
InChI Key: AAOHSDNOBNQFDT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic cyclohexene carboxylic acid derivative characterized by a carbamoyl group substituted with a 3-phenylpropyl chain at position 6 and methyl groups at positions 3 and 4 of the cyclohexene ring. This structure confers unique physicochemical properties, including moderate lipophilicity due to the phenylpropyl chain and hydrogen-bonding capacity via the carboxylic acid and carbamoyl groups.

Properties

CAS No.

590376-92-4

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

3,4-dimethyl-6-(3-phenylpropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H25NO3/c1-13-11-16(17(19(22)23)12-14(13)2)18(21)20-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,16-17H,6,9-12H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

AAOHSDNOBNQFDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCCCC2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction with Substituted Dienophiles

A modified Diels-Alder protocol from US4642387A employs acrolein and butadiene under elevated temperatures (100–170°C) and pressure to yield 3-cyclohexene-1-carboxaldehyde. Adapting this approach, the dienophile can be substituted with a pre-functionalized carbonyl group to introduce the carboxylic acid moiety at position 1. For example, using acrylic acid derivatives instead of acrolein enables direct incorporation of the carboxylic acid functionality.

Key Conditions :

  • Temperature: 140–170°C

  • Pressure: Autogenous (no external pressure required due to back-mixing)

  • Solvent: Neat or aprotic solvents (e.g., toluene)

  • Yield: >90% (for analogous systems)

Post-Cycloaddition Functionalization

Alternative routes begin with a simpler cyclohexene intermediate, such as 3,4-dimethylcyclohex-3-ene-1-carboxylic acid (CID 11457803), which is commercially available or synthesized via oxidation of corresponding alcohols. Methyl groups are introduced via Friedel-Crafts alkylation or Grignard reactions prior to ring closure.

Introduction of the Carbamoyl Group

The carbamoyl group at position 6 is installed via amide coupling between a carboxylic acid intermediate and 3-phenylpropylamine. This step demands careful activation of the carbonyl group.

Activation via Acyl Chlorides

The carboxylic acid at position 6 is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride , followed by reaction with 3-phenylpropylamine. This method is described in PubChem CID 2891105, where phenethylamine is coupled to a similar cyclohexene-carboxylic acid scaffold.

Procedure :

  • React 3,4-dimethylcyclohex-3-ene-1,6-dicarboxylic acid with SOCl₂ (1.2 eq) in anhydrous DCM at 0°C for 2 h.

  • Add 3-phenylpropylamine (1.5 eq) dropwise, stir at room temperature for 12 h.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
    Yield : 65–72%

Carbodiimide-Mediated Coupling

Modern protocols prefer 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to minimize racemization. The MDPI book chapter highlights EDC/NHS for activating sterically hindered carboxylic acids, achieving yields >80% for analogous amides.

Optimized Conditions :

  • Reagents: EDC (1.2 eq), NHS (1.5 eq)

  • Solvent: DMF or THF

  • Temperature: 0°C → room temperature

  • Reaction Time: 24 h

Stereochemical Considerations

The target compound’s cyclohexene ring may exist in multiple stereoisomers due to the non-planar nature of the ring. Patent US20080103139A1 emphasizes that stereoselective synthesis is achievable using chiral auxiliaries or asymmetric catalysis. For example:

Chiral Lewis Acid Catalysis

Employing BINOL-derived titanium complexes during Diels-Alder reactions induces enantioselectivity, favoring the endo transition state. This method is critical for pharmaceutical applications requiring specific stereochemistry.

Resolution of Racemates

If stereochemistry is uncontrolled during synthesis, chiral column chromatography or diastereomeric salt formation (e.g., with (−)-menthol) can separate enantiomers.

Alternative Synthetic Routes

Enzymatic Aminolysis

Emerging approaches use lipases or proteases to catalyze amide bond formation under mild conditions. For example, Candida antarctica lipase B (CAL-B) in tert-butanol facilitates carbamoylation with 85% efficiency.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Diels-Alder + Acyl ChlorideSOCl₂, 3-phenylpropylamine65–7295Scalable, simpleRequires harsh conditions
EDC/NHS CouplingEDC, NHS, 3-phenylpropylamine80–8598Mild conditions, high stereocontrolCostly reagents
Enzymatic AminolysisCAL-B, tert-butanol8590Eco-friendly, no racemizationLimited substrate scope

Chemical Reactions Analysis

Stability Studies

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 2–4): Carboxylic acid remains protonated; no decomposition observed over 48 hours .

  • Basic conditions (pH 10): Hydrolysis of the carbamoyl bond occurs, generating 3-phenylpropylamine and cyclohexene-dicarboxylic acid .

Thermal Stability:

  • Stable up to 150°C under inert atmosphere.

  • Degrades above 200°C via retro-Diels-Alder reaction of the cyclohexene ring .

Biological Activity and Derivatization

While direct biological data for this compound is limited, structurally related analogs show:

  • Anticancer activity: Cyclohexene-carboxamide derivatives inhibit cancer cell lines (IC<sub>50</sub> = 1.2–4.8 μM).

  • Enzyme inhibition: Carboxylic acid isosteres (e.g., tetrazoles) exhibit enhanced solubility and binding affinity to proteases .

Key Derivatives:

DerivativeFunctional Group ChangeBiological EffectSource
Tetrazole analog COOH → TetrazoleImproved permeability (PAMPA assay)
Morpholine-sulfonyl Phenyl → Morpholine-sulfonylEnhanced kinase inhibition (IC<sub>50</sub> = 0.3 μM)

Mechanistic Insights

  • Amide bond cleavage under basic conditions follows nucleophilic acyl substitution .

  • Decarboxylation proceeds via a six-membered transition state, accelerated by electron-withdrawing groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,4-dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exhibit anticancer properties. For instance, studies have shown that modifications of cyclohexene derivatives can lead to enhanced cytotoxicity against various cancer cell lines. The presence of the phenylpropyl group may contribute to increased binding affinity with cancer-related targets, potentially inhibiting tumor growth .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. Similar compounds have been investigated for their ability to modulate neurotransmitter systems involved in seizure activity. The presence of specific substituents can influence the pharmacodynamics of these compounds, making them candidates for further development as anticonvulsants .

Enzyme Inhibition

There is growing interest in the inhibition of specific enzymes as a therapeutic strategy. Compounds like this compound have been studied for their ability to inhibit lysosomal phospholipase A2, which is implicated in various diseases including phospholipidosis . This inhibition could lead to new treatments for conditions related to lipid metabolism.

Drug Delivery Systems

Due to its lipophilicity and ability to form hydrogen bonds, this compound may also be explored as a part of drug delivery systems. Its structure allows it to interact with lipid membranes, potentially facilitating the transport of therapeutic agents across cellular barriers .

Case Study 1: Anticancer Efficacy

A study conducted on structurally similar compounds demonstrated that introducing bulky substituents like phenyl groups significantly enhanced anticancer activity against breast cancer cell lines. The mechanism was attributed to increased interaction with estrogen receptors, suggesting that further exploration of the phenylpropyl substituent in this compound could yield promising results .

Case Study 2: Anticonvulsant Screening

In a screening of various cyclohexene derivatives, compounds with similar structures were evaluated for anticonvulsant activity using animal models. The results indicated that certain modifications led to significant reductions in seizure frequency, highlighting the potential of these derivatives in treating epilepsy .

Case Study 3: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that specific derivatives could effectively inhibit phospholipase A2 activity in vitro. This inhibition was linked to structural features akin to those in this compound, suggesting avenues for developing drugs targeting lipid metabolism disorders .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Key Compounds for Comparison :

3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid (CAS: 425623-97-8): Structural Difference: The carbamoyl group is substituted with a 2-phenylethyl chain (C8H9N) instead of 3-phenylpropyl (C9H11N). Impact: The shorter alkyl chain reduces lipophilicity (calculated logP ~1.65 vs. ~2.1 for the target compound) and may alter binding interactions in biological systems .

(1R,6S)-6-[[2-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid (ZINC00627464):

  • Structural Difference : Incorporates a piperazine-linked 4-methylphenyl group instead of the phenylpropyl chain.
  • Functional Impact : The piperazine moiety introduces basicity (pKa ~7.5) and enhances solubility in aqueous environments. This compound demonstrated a high docking score (−30.31) for estrogen receptor alpha (ERα), suggesting stronger receptor affinity compared to simpler carbamoyl derivatives .

Pharmacological and Functional Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Name Substituent Group Molecular Weight* Docking Score (ERα) Key Applications
Target Compound 3-phenylpropyl carbamoyl ~359.4 g/mol Not reported Synthetic intermediates, ligand design
3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid 2-phenylethyl carbamoyl ~345.4 g/mol Not reported Biochemical research
ZINC00627464 Piperazine-4-methylphenyl ~505.5 g/mol −30.31 ERα inhibition

*Molecular weights estimated based on structural formulas.

Key Findings :

  • Receptor Affinity : Piperazine-containing analogs like ZINC00627464 show superior ERα binding (docking score −30.31) due to additional hydrogen-bonding and π-π stacking interactions from the aromatic and heterocyclic groups .

Biological Activity

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Compound IDY203-0284
Molecular Weight315.41 g/mol
Molecular FormulaC19H25N3O3
LogP3.1191
Polar Surface Area53.093 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in carbohydrate metabolism. Preliminary studies suggest that the compound may act as an inhibitor of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion.

Inhibition Studies

Inhibition studies have shown that compounds with similar structures exhibit varying degrees of inhibition against α-glucosidase and α-amylase. For instance, phenylpropanoid sucrose esters (PSEs), which share structural similarities with our compound, have demonstrated effective inhibition of these enzymes, leading to reduced post-prandial blood glucose levels . The structure–activity relationship (SAR) studies indicate that specific substituents on the cyclohexene ring can enhance inhibitory activity .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antidiabetic Activity : The ability to inhibit α-glucosidase suggests potential use in managing diabetes by delaying carbohydrate absorption.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens, although specific data on this compound's antimicrobial activity is limited.
  • Anti-inflammatory Effects : Compounds with similar configurations have been noted for their anti-inflammatory properties, suggesting a potential for further investigation in inflammatory disease models.

Case Studies

Case Study 1: Antidiabetic Effects
A study investigated the effects of structurally related compounds on blood glucose levels in diabetic mice. Results indicated that these compounds could significantly lower post-prandial glucose levels when administered before meals . Although direct data on this compound is not available, the implications are promising.

Case Study 2: Antimicrobial Activity
While specific studies focusing on this compound are sparse, related derivatives have shown potent antimicrobial effects against Enterococcus faecalis with MIC values ranging from 12.5 to 50 µg/mL . This suggests that further exploration could yield valuable insights into its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What methods are recommended for determining the crystal structure of this compound, and how can SHELX software enhance refinement accuracy?

  • Methodological Answer : X-ray crystallography remains the gold standard for structural determination. Use SHELXL for refinement, leveraging its robust algorithms for handling twinned data or high-resolution structures. Key steps include:

  • Data collection with synchrotron sources for high-resolution datasets.
  • Initial phase determination via direct methods (SHELXS/SHELXD).
  • Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks.
  • Validate using R-factors and electron density maps. SHELX’s compatibility with modern computing environments ensures efficient handling of complex substituents like the phenylpropylcarbamoyl group .

Q. How can synthetic routes for this compound be optimized, and what analytical techniques validate intermediate purity?

  • Methodological Answer :

  • Synthesis : Employ carbamoylation reactions using 3-phenylpropyl isocyanate with a pre-functionalized cyclohexene-carboxylic acid core. Cycloaddition strategies (e.g., Diels-Alder) may stabilize the cyclohexene ring .
  • Characterization : Use ESI-MS (Electrospray Ionization Mass Spectrometry) for molecular weight confirmation (e.g., [M+1] peaks) and NMR (1H/13C) to verify substituent regiochemistry. For intermediates lacking full characterization, prioritize functional group analysis via FT-IR and HPLC purity checks .

Q. What safety protocols are critical when handling this compound, given its structural complexity?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis or handling of powdered forms.
  • Storage : Store at 2–8°C in amber glass vials under inert gas (N2/Ar) to prevent oxidation or hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can electropolymerization techniques be adapted to create functional coatings using derivatives of this compound?

  • Methodological Answer :

  • Electropolymerization Setup : Dissolve the compound in ethanol with H2SO4 (3 drops per 100 mL) as a proton donor. Apply 1.7 V DC voltage between a working electrode (e.g., polished steel disc) and a stainless-steel counter electrode for 45 minutes.
  • Coating Validation : Use SEM-EDS to analyze surface morphology and electrochemical impedance spectroscopy (EIS) to measure corrosion resistance. This method, validated for structurally similar cyclohexene-carboxylic acid derivatives, can be adapted for coatings with tailored hydrophobicity .

Q. What strategies resolve enantiomeric impurities in the synthesis of chiral analogs of this compound?

  • Methodological Answer :

  • Diastereomer Formation : React the racemic mixture with a chiral resolving agent (e.g., (1R,2S)-ephedrine) to form separable diastereomeric salts.
  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for analytical-scale separation. For preparative-scale resolution, consider crystallization-driven enrichment .

Q. How should researchers address discrepancies in biological activity data arising from structural isomerism or conformational flexibility?

  • Methodological Answer :

  • Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in aqueous vs. lipid environments.
  • Isomer-Specific Assays : Synthesize and test individual isomers (e.g., via asymmetric catalysis) to isolate pharmacologically active forms. Cross-validate using SPR (Surface Plasmon Resonance) for target binding affinity .

Q. What computational tools predict the compound’s interactions with biological targets, and how can experimental data refine these models?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., cyclooxygenase or kinase targets).
  • Experimental Validation : Perform alanine scanning mutagenesis on predicted binding pockets and measure IC50 shifts via enzymatic assays. MD simulations can further refine entropy/enthalpy contributions .

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